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molecular formula C13H18N2O B3048389 N-Methyl-4-phenylpiperidine-4-carboxamide CAS No. 167263-15-2

N-Methyl-4-phenylpiperidine-4-carboxamide

Cat. No. B3048389
M. Wt: 218.29 g/mol
InChI Key: QVMRBHWGLLTUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05942523

Procedure details

1.98 g of triethylamine are added to a solution of 1.5 g of the compound obtained in the preceding stage in 5 ml of DCM and 5 ml of DMF, followed by 0.49 g of methylamine hydrochloride. The mixture is cooled on an ice bath, 2.39 g of BOP are added and the mixture is kept stirring for 24 hours while allowing the temperature to rise to RT. The reaction mixture is concentrated under vacuum, the residue extracted with ether, washed with water, with a buffer solution pH=2, with water, with a 10% solution of NaOH, with water, with a saturated solution of NaCl, dried over MgSO4 and evaporated under vacuum. 1.4 g of the expected product are obtained.
Quantity
1.98 g
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step Two
Name
Quantity
2.39 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])C.Cl.[CH3:9]N.F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)[C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=2N=N1.[CH3:38][N:39]([CH:41]=[O:42])C>C(Cl)Cl>[CH3:38][NH:39][C:41]([C:9]1([C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH2:5][CH2:4][NH:3][CH2:6][CH2:7]1)=[O:42] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
compound
Quantity
1.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
0.49 g
Type
reactant
Smiles
Cl.CN
Step Three
Name
Quantity
2.39 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture is kept stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled on an ice bath
CUSTOM
Type
CUSTOM
Details
to rise to RT
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with ether
WASH
Type
WASH
Details
washed with water, with a buffer solution pH=2, with water, with a 10% solution of NaOH, with water, with a saturated solution of NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CNC(=O)C1(CCNCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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